2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC18303227
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3 |
|---|---|
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | UBDGGDUWSGLVTF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₃H₁₂N₂O₃; MW 244.25 g/mol) consists of an isoindoline-1,3-dione (phthalimide) scaffold linked to a 1-methyl-2-oxopyrrolidin-3-yl moiety (Figure 1). The phthalimide group contributes hydrophobicity and planar rigidity, while the pyrrolidone ring introduces a chiral center and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1775 cm⁻¹ (cyclic imide C=O) and ~1715 cm⁻¹ (pyrrolidone C=O) .
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¹H NMR: Signals between δ 2.4–3.0 ppm (pyrrolidine CH₃ and CH₂), δ 7.3–7.8 ppm (phthalimide aromatic protons) .
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Mass Spectrometry: Molecular ion peak at m/z 244.1 (M⁺).
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via a two-step protocol:
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Condensation: Phthalic anhydride reacts with 3-amino-1-methylpyrrolidin-2-one in acetic acid under reflux .
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Cyclization: Intramolecular dehydration forms the fused bicyclic structure .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Condensation | Phthalic anhydride, acetic acid, 110°C | 70–85% | |
| Purification | Recrystallization (ethanol/water) | – |
Microwave-Assisted Synthesis
Microwave irradiation (150–250°C, 3–10 min) enhances reaction efficiency, reducing side products and improving yields to >90% .
Biological Activities and Mechanisms
Anticancer Activity
Phthalimide derivatives demonstrate:
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Cytotoxicity: IC₅₀ values of 1–10 µM against HepG2 and MCF-7 cells .
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in leukemia models .
Neuroactive Properties
The pyrrolidone moiety resembles nootropic agents (e.g., piracetam), suggesting potential cognitive enhancement or neuroprotection .
Applications in Drug Development
Pharmacokinetic Optimization
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Bioavailability: Hydrophobic phthalimide enhances blood-brain barrier penetration .
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Prodrug Design: Amino derivatives enable targeted delivery via hydrolytic cleavage .
Synthetic Intermediates
The compound serves as a precursor for:
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